molecular formula C18H18ClN3O2S B6477460 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640973-30-2

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6477460
CAS No.: 2640973-30-2
M. Wt: 375.9 g/mol
InChI Key: VXLHXCMUFILFOG-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640973-30-2) is a chemical compound with the molecular formula C18H18ClN3O2S and a molecular weight of 375.9 g/mol . This benzenesulfonamide derivative incorporates a 1-methyl-1H-pyrazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse pharmacological activities . Pyrazole-containing structures are frequently investigated as core components in molecules designed for enzyme inhibition . Specifically, benzenesulfonamides bearing pyrazole groups have been demonstrated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, which are enzymic targets for conditions such as glaucoma, epilepsy, and tumors . The structural features of this compound suggest potential research value in the design and development of novel enzyme inhibitors. Researchers can utilize this material as a key intermediate or building block in synthetic chemistry, or as a candidate for biochemical screening in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLHXCMUFILFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Disassembly of the target compound reveals two primary synthetic goals:

  • Sulfonamide bond formation between the amine and sulfonyl chloride.

  • Construction of the 1-methylpyrazole-substituted phenethylamine moiety .

The pyrazole ring synthesis leverages cyclocondensation reactions, while the sulfonamide coupling follows established nucleophilic substitution mechanisms.

Preparation of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine

Pyrazole Ring Formation

The CN112279812A patent outlines a protocol for synthesizing pyrazole derivatives via a two-step process:

Step 1: Diketone Intermediate Synthesis

  • Reagents : Diethyl oxalate, acetone, sodium ethoxide, ethanol.

  • Conditions :

    • Temperature maintained below 15°C during acetone addition.

    • 24-hour reaction at ambient temperature.

    • Molar ratios:

      • Ethanol : Diethyl oxalate = 6–9 : 1

      • Sodium ethoxide : Diethyl oxalate = 0.45–0.5 : 1

      • Acetone : Diethyl oxalate = 0.42–0.45 : 1

Step 2: Pyrazole Cyclization

  • Reagents : Methylhydrazine, DMF.

  • Conditions :

    • Reaction cooled to 5–15°C during methylhydrazine addition.

    • Heated to 40–50°C for 6 hours.

    • DMF : Intermediate = 3–4 : 1 (w/w)

Adaptation for Target Amine :

  • Hydrolyze the ethyl ester to a carboxylic acid.

  • Reduce the acid to a primary alcohol via lithium aluminum hydride.

  • Convert the alcohol to a bromide using PBr₃.

  • Perform a Gabriel synthesis to introduce the amine group.

Sulfonamide Coupling Reaction

Traditional Method (US20030236437A1)

The sulfonamide bond is formed via reaction between the phenethylamine and 2-chlorobenzenesulfonyl chloride under optimized conditions:

Reaction Parameters :

ParameterValue
SolventToluene
CatalystDMF (0.001–0.09 eq relative to amine)
Temperature120–160°C
Sulfonyl chloride : Amine1.5–4 : 1 (molar)
Reaction Time3–7 hours

Procedure :

  • Charge amine, DMF, and toluene into a reactor.

  • Add sulfonyl chloride gradually to maintain 85–92°C.

  • Heat to 140–145°C over 10°C/hour, venting HCl gas.

  • Monitor conversion via GC hourly.

Key Considerations :

  • Excess sulfonyl chloride risks bis-sulfonamide byproducts.

  • DMF acts as both catalyst and acid scavenger, eliminating the need for additional bases.

Purification and Isolation

Work-Up Protocol

Post-reaction processing involves:

  • Cooling : Reactor contents cooled to 80–85°C.

  • Dilution : Addition of fresh toluene (230 lbs per 50-gallon batch).

  • Extraction : Transfer to a water-toluene mixture (80–83°C), followed by phase separation.

  • Crystallization : Organic layer cooled to 20°C, yielding crude product.

  • Recrystallization : Use ethanol/water mixtures for purity >99%.

Challenges and Optimization

Byproduct Formation

  • Bis-sulfonamides : Mitigated by strict stoichiometric control (sulfonyl chloride ≤4 eq).

  • Pyrazole Isomerization : Addressed via low-temperature methylhydrazine addition.

Alternative Electrochemical Approach (JACS 2019)

The electrochemical oxidative coupling of thiols and amines presents a solvent-free, mild alternative:

  • Conditions : Constant current (10 mA), room temperature, no external oxidants.

  • Limitations : Requires a thiol analog of 2-chlorobenzenesulfonyl chloride, which is synthetically non-trivial.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolidine derivatives.

  • Substitution: : The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: : Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides

  • Reduction: : Pyrazolidine derivatives

  • Substitution: : Alkyl or aryl-substituted derivatives

Scientific Research Applications

Pharmacological Properties

The compound exhibits properties that make it a candidate for various therapeutic applications, particularly in the field of oncology and neurology. Its structural features suggest potential interactions with biological targets such as receptors and enzymes.

Androgen Receptor Modulation

One of the primary applications of this compound is as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues. This selectivity is crucial for developing treatments for conditions like prostate cancer, where androgen receptor antagonism is desired. Studies indicate that compounds similar to 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide show high affinity and antagonistic activity towards androgen receptors, making them promising candidates for therapeutic development in AR-dependent diseases .

Neuropharmacological Applications

Research has also indicated the potential of this compound in neuropharmacology. The anticonvulsant activity of related pyrazole derivatives has been documented, suggesting that this compound may exhibit similar effects. In animal models, compounds with structural similarities have shown protective effects against seizures, indicating a possible application in treating epilepsy or other seizure disorders .

Case Study 1: Androgen Receptor Antagonism

In a study focusing on the development of non-steroidal androgen receptor antagonists, compounds structurally related to this compound demonstrated significant inhibition of prostate cancer cell proliferation. These findings support the compound's potential use in cancer therapy, particularly for patients with AR-dependent tumors .

Case Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant properties of pyrazole derivatives, revealing that certain compounds provided substantial protection against induced seizures in murine models. The study highlighted the importance of structural modifications in enhancing efficacy and reducing neurotoxicity. This suggests that this compound could be further explored for its neuroprotective effects .

Mechanism of Action

The mechanism by which 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring can also play a role in binding to biological targets, influencing the compound's overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analog, 3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS: 2640885-63-6), differs by a methyl group at the 2-position of the benzene ring instead of hydrogen, resulting in a molecular weight of 389.9 g/mol (C₁₉H₂₀ClN₃O₂S) compared to the target compound’s theoretical molecular weight of 375.85 g/mol (C₁₈H₁₇ClN₄O₂S).

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound C₁₈H₁₇ClN₄O₂S 2-Cl, 1-methylpyrazole, ethyl linker 375.85 (theoretical)
3-Chloro-2-methyl analog C₁₉H₂₀ClN₃O₂S 3-Cl, 2-CH₃, 1-methylpyrazole, ethyl linker 389.9
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide C₁₄H₁₈N₄O₃S 3,5-dimethylpyrazole, ketone linker 330.38
BD01291476 C₂₂H₂₂ClF₂N₅O₃S Pyrazole, pyrimidin-4-yl, cyclohexyloxy 522.95

Physicochemical Properties

While melting points and spectral data for the target compound are unavailable, analogs provide benchmarks:

  • Compound 15 (): Chlorophenyl-substituted derivative with a melting point of 226–227°C. The target’s chloro group may similarly elevate melting points due to enhanced intermolecular forces .
  • Compound 18 (): Pyrazole-containing derivative melts at 169–170°C, suggesting that bulkier substituents (e.g., 3,5-dimethylpyrazole) reduce melting points compared to monosubstituted pyrazoles .

Crystallographic and Analytical Techniques

Crystallographic studies of pyrazole-containing sulfonamides (e.g., ) often employ SHELX software () for structure refinement. For instance, 4-(5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide was characterized using X-ray diffraction, revealing planar pyrazole and sulfonamide moieties . Such methods would be critical for resolving the target compound’s conformation and hydrogen-bonding patterns.

Research Implications and Gaps

Synthetic Optimization : The target compound’s yield and purity could be optimized using ketone/hydrazide condensations (), though regioselectivity in pyrazole formation requires further study.

Biological Relevance : Pyrazole-sulfonamide hybrids are explored for enzyme inhibition (e.g., cyclooxygenase-2), but the target’s bioactivity remains uncharacterized .

Physicochemical Data : Experimental determination of melting points, solubility, and spectral data (¹H/¹³C NMR, ESI–MS) is needed to validate theoretical predictions.

Biological Activity

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological targets relevant to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O2SC_{19}H_{18}ClN_3O_2S, with a molecular weight of approximately 385.88 g/mol. The structure includes:

  • A benzene ring with a sulfonamide group.
  • A chlorine atom at the para position relative to the sulfonamide.
  • A side chain featuring a 1-methyl-1H-pyrazol-5-yl moiety.

This structural configuration suggests potential interactions with biological receptors and enzymes, making it a candidate for further pharmacological exploration.

Research indicates that compounds with similar structures to this compound may act as modulators of metabotropic glutamate receptors (mGluRs), which play critical roles in neurological functions and disorders. Preliminary studies suggest that this compound could serve as a positive allosteric modulator, enhancing receptor activity and potentially offering therapeutic benefits for conditions such as anxiety and depression .

Anticancer Potential

The sulfonamide derivatives have been studied for their anticancer properties, particularly in relation to androgen receptor (AR) antagonism. Compounds structurally related to this compound have demonstrated significant activity against prostate cancer cell lines by inhibiting AR-mediated signaling pathways. This suggests that the compound could be effective in treating AR-dependent cancers .

Cardiovascular Effects

Studies have explored the cardiovascular effects of sulfonamide derivatives, indicating that certain compounds can influence perfusion pressure and coronary resistance. For instance, related compounds have shown to decrease perfusion pressure in isolated heart models, suggesting potential applications in cardiovascular therapy .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityMechanism
This compoundPotential mGluR modulatorPositive allosteric modulation
Related sulfonamide derivativesAnticancer activityAR antagonism in prostate cancer
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureInteraction with calcium channels

Research Findings

In recent experimental studies, compounds similar to this compound were tested for their binding affinities to various targets. For example, docking studies revealed significant interactions with mGluR subtypes, indicating that these compounds might enhance synaptic plasticity and cognitive functions .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide, and how can reaction yields be optimized?

The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing intermediate. For this compound, a stepwise approach is recommended:

Intermediate Preparation : Synthesize the pyrazole-ethylphenylamine intermediate via Suzuki-Miyaura cross-coupling between 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid and a halogenated ethylamine precursor (e.g., 2-chloroethylamine) .

Sulfonylation : React the intermediate with 2-chlorobenzenesulfonyl chloride in anhydrous pyridine or dichloromethane under nitrogen. Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours, achieves optimal yields (~70–80%) .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Q. Key Optimization Factors :

  • Maintain stoichiometric excess of sulfonyl chloride (1.1–1.2 eq).
  • Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?

X-ray crystallography is the gold standard for structural elucidation. Key steps include:

Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Refine the model using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Hydrogen atoms are typically added geometrically and refined isotropically .

Visualization : ORTEP-3 is recommended for generating thermal ellipsoid diagrams to assess atomic displacement parameters .

Q. Common Challenges :

  • Disorder in the pyrazole or ethylphenyl groups may require constraints or split-site refinement.
  • High-resolution data (≤ 0.8 Å) is critical for resolving halogen (Cl) and sulfur (S) atoms unambiguously .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its potential as a kinase inhibitor?

Sulfonamide-pyrazole hybrids are known to target kinases (e.g., JAK2) . A methodological approach includes:

In Vitro Kinase Assays :

  • Use a fluorescence-based ADP-Glo™ assay to measure inhibition of JAK2 V617F mutant activity.
  • IC₅₀ values can be determined via dose-response curves (e.g., AZD1480, a related compound, showed IC₅₀ = 0.3 nM ).

Cellular Proliferation Studies :

  • Test the compound on JAK2-dependent cell lines (e.g., HEL 92.1.7) using MTT assays.
  • Compare results with known inhibitors (e.g., ruxolitinib) to assess potency .

Q. Data Interpretation :

  • Contradictions between enzymatic and cellular IC₅₀ values may arise due to cell permeability or off-target effects. Validate using siRNA knockdown or CRISPR-edited controls .

Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Glide to dock the compound into the ATP-binding pocket of JAK2 (PDB: 4BBE).
  • Prioritize poses with the sulfonamide group forming hydrogen bonds to Lys882 and Glu898 .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-protein complex.
  • Analyze RMSD and binding free energy (MM-PBSA) to validate docking predictions .

Q. Validation :

  • Compare computational results with mutagenesis data (e.g., K882A mutation disrupts binding ).

Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamide derivatives?

Discrepancies often stem from variations in assay conditions or structural modifications. Mitigation strategies include:

Comparative SAR Studies :

  • Tabulate activity data for analogs (e.g., pyrazole ring substitutions, halogen positions) to identify critical pharmacophores. For example, replacing chlorine with fluorine may alter selectivity .

Assay Standardization :

  • Re-test the compound under uniform conditions (e.g., ATP concentration, pH) using reference inhibitors as controls .

Q. Example Table :

DerivativeJAK2 IC₅₀ (nM)Cell Proliferation IC₅₀ (μM)Key Structural Feature
Target Compound5.21.82-Cl, pyrazole-ethyl
5-Fluoro Analog 8.73.42-F substitution
N-Methyl Pyrazole >1000>50N-Me loss of H-bond

Q. What analytical techniques are critical for characterizing purity and stability of this sulfonamide under varying storage conditions?

Purity Analysis :

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% .

Stability Studies :

  • Store samples at -20°C (desiccated) and test degradation via LC-MS over 6 months.
  • Hydrolysis of the sulfonamide bond (pH < 3 or > 10) is a major degradation pathway .

Q. Mitigation :

  • Lyophilization improves stability for long-term storage.

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